![molecular formula C19H21N5O4S B2893139 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 880804-07-9](/img/structure/B2893139.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the triazole ring and multiple functional groups. Similar compounds have been found to crystallize in orthorhombic and monoclinic crystal systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have a molecular weight around 500-600 g/mol .Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing and characterizing a ligand similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide, and its interaction with gold (III) and nickel (II) ions. The compounds showed cytotoxic effects against a breast cancer cell line (MCF-7), with the gold(III) complex displaying higher cytotoxicity than the nickel(II) complex (Ghani & Alabdali, 2022).
Anticancer Evaluation
- Another study developed novel 4-arylsulfonyl-1,3-oxazoles, a class of compounds that includes this compound. These compounds were tested against 59 cancer cell lines, and specific derivatives exhibited high activity against certain cancer subpanels, suggesting potential for further development as antitumor agents (Zyabrev et al., 2022).
Enzyme Inhibition Studies
- A series of compounds, including derivatives of this compound, were synthesized and tested for their inhibitory effects on enzymes like acetylcholinesterase and lipoxygenase. These studies provide insights into potential therapeutic applications beyond cancer treatment (Rehman et al., 2013).
Other Applications
Radiosynthesis for Metabolic Studies
- Research involving the radiosynthesis of related compounds can be useful in studying the metabolism and mode of action of drugs, which can indirectly relate to understanding the behavior of compounds like this compound (Latli & Casida, 1995).
Antimicrobial and Other Biological Activities
- Studies on similar triazole derivatives have shown antimicrobial activities against various bacterial and fungal strains, suggesting a potential area of application for this compound in antimicrobial therapies (Majithiya & Bheshdadia, 2022).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,3,4-oxadiazole hybrids, have been shown to target various enzymes including thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, transcription, and cell proliferation.
properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-7-4-12(5-8-14)18-22-23-19(24(18)20)29-11-17(25)21-13-6-9-15(27-2)16(10-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYDWLWAEVYNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

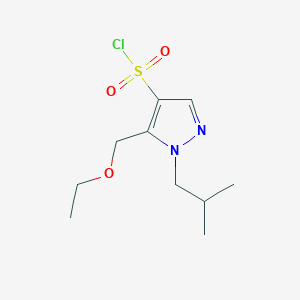
![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)
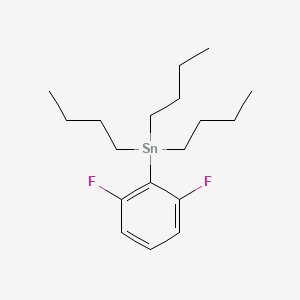
![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)

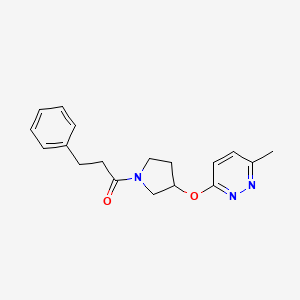
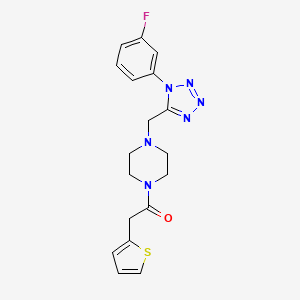
![Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2893066.png)
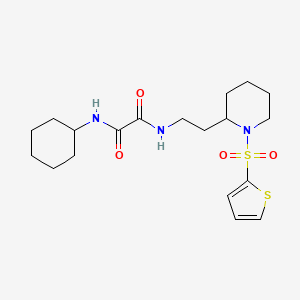
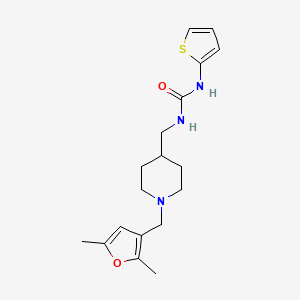
![N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2893071.png)
![6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2893073.png)
![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)
![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)